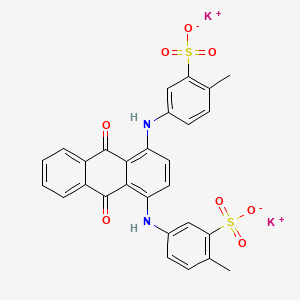

Dipotassium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluenesulphonate)

Description

CAS 83044-88-6, also known as dipotassium 4,4′-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis(toluene-3-sulphonate), is an anthraquinone-derived sulfonate salt. Its molecular formula is C₂₈H₂₀K₂N₂O₈S₂ (molecular weight: 654.79 g/mol) . The compound features a planar anthraquinone core substituted with two toluenesulfonate groups linked via imino bridges. Its LogP value of 2.57 suggests moderate hydrophilicity, making it suitable for aqueous-phase applications such as analytical chromatography .

Properties

CAS No. |

83968-44-9 |

|---|---|

Molecular Formula |

C28H20K2N2O8S2 |

Molecular Weight |

654.8 g/mol |

IUPAC Name |

dipotassium;2-methyl-5-[[4-(4-methyl-3-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate |

InChI |

InChI=1S/C28H22N2O8S2.2K/c1-15-7-9-17(13-23(15)39(33,34)35)29-21-11-12-22(30-18-10-8-16(2)24(14-18)40(36,37)38)26-25(21)27(31)19-5-3-4-6-20(19)28(26)32;;/h3-14,29-30H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |

InChI Key |

BYPLRBZCBVFUJE-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC(=C(C=C4)C)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)[O-].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipotassium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluenesulphonate) typically involves the following steps:

Formation of the Anthracene Core: The anthracene core is synthesized through a series of reactions, including cyclization and oxidation, to form the 9,10-dihydro-9,10-dioxo-1,4-anthrylene structure.

Attachment of Diimino Groups: The diimino groups are introduced through a nucleophilic substitution reaction, where amines react with the anthracene core.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the anthracene core is further oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the diimino groups back to amines.

Substitution: The sulphonate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted anthracene derivatives.

Scientific Research Applications

Dipotassium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluenesulphonate) has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.

Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

Industry: Utilized in the production of dyes and pigments due to its stable and vibrant color properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The anthracene core can intercalate with DNA, disrupting the replication process and leading to cell death. The sulphonate groups enhance its solubility and facilitate its transport across cell membranes. The diimino groups can form hydrogen bonds with various biomolecules, further enhancing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of anthraquinone sulfonates with variations in counterions, substituents, and functional groups. Key comparisons are outlined below:

Counterion Variations

Key Differences :

- Solubility : Potassium salts (e.g., 83044-88-6) generally exhibit higher aqueous solubility than sodium analogs due to smaller ionic radius and stronger hydration .

- Stability: Sodium salts (e.g., 83027-61-6) may have better thermal stability in organic solvents, as noted in industrial applications .

Substituent Modifications

Key Differences :

- Lipophilicity : Bulky substituents (e.g., tert-butyl in 83006-54-6) increase LogP, favoring organic-phase reactions .

- Reactivity : Toluenesulfonate groups in the target compound enhance solubility in polar solvents, critical for HPLC mobile phases .

Functional Group Additions

Analytical and Industrial Relevance

- HPLC Performance : The target compound’s LogP (2.57) and sulfonate groups enable efficient separation using acetonitrile/water mobile phases . In contrast, butyl-substituted analogs require higher organic solvent ratios due to elevated LogP .

- Cost Considerations : Sodium salts (e.g., 83027-61-6) are cheaper to produce than potassium analogs, favoring large-scale industrial use .

- Safety Profiles : The disodium salt (83027-61-6) lacks significant hazard classifications, while potassium salts may require stricter handling due to ionic reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.